Benzenesulfonyl fluoride, 4-ethyl-

Vue d'ensemble

Description

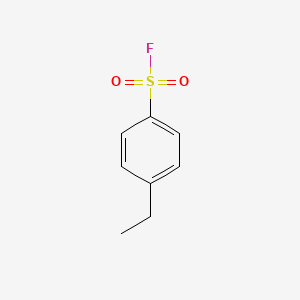

Benzenesulfonyl fluoride, 4-ethyl- is a useful research compound. Its molecular formula is C8H9FO2S and its molecular weight is 188.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzenesulfonyl fluoride, 4-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl fluoride, 4-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

4-Ethylbenzenesulfonyl fluoride, also known as Benzenesulfonyl fluoride, 4-ethyl- or p-Ethylbenzenesulphonyl fluoride, is a type of sulfonyl fluoride. Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They interact with context-specific amino acids or proteins for diverse applications .

Mode of Action

Sulfonyl fluorides, in general, are known for their unique stability-reactivity balance . They exhibit relatively low reactivity toward nucleophilic substitution and exclusive heterolytic property . This allows them to selectively interact with specific amino acids or proteins.

Biochemical Pathways

For instance, fluoride can inhibit glycolysis at the cellular energetics level . It can also affect various physiological processes such as respiration and photosynthesis .

Pharmacokinetics

Fluoride, a component of the compound, is known to enter the body via the gastrointestinal tract and is absorbed quickly in the stomach . It crosses epithelia in the form of undissociated acid (hydrogen fluoride) .

Result of Action

Fluoride, a component of the compound, is known to cause cellular apoptosis . It can mediate apoptosis via two vital pathways, mitochondrial-mediated and endoplasmic reticulum stress pathways .

Analyse Biochimique

Biochemical Properties

4-Ethylbenzenesulfonyl fluoride plays a crucial role in biochemical reactions, particularly as an inhibitor of serine proteases. This compound interacts with enzymes such as chymotrypsin, trypsin, and other serine proteases by forming a covalent bond with the serine residue in the active site of these enzymes . This interaction leads to the inhibition of the enzyme’s activity, making 4-Ethylbenzenesulfonyl fluoride a valuable tool in studying enzyme mechanisms and functions.

Cellular Effects

The effects of 4-Ethylbenzenesulfonyl fluoride on various cell types and cellular processes are profound. This compound influences cell function by inhibiting serine proteases, which play a critical role in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, 4-Ethylbenzenesulfonyl fluoride can alter cell signaling pathways, leading to changes in gene expression and metabolic processes. This inhibition can result in reduced cell proliferation and altered cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 4-Ethylbenzenesulfonyl fluoride exerts its effects through the inhibition of serine proteases. The compound binds covalently to the serine residue in the active site of these enzymes, preventing substrate binding and subsequent catalysis . This inhibition can lead to changes in gene expression and cellular responses, as serine proteases are involved in various signaling pathways and regulatory mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethylbenzenesulfonyl fluoride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethylbenzenesulfonyl fluoride remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of serine proteases, resulting in prolonged changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of 4-Ethylbenzenesulfonyl fluoride vary with different dosages in animal models. At low doses, the compound can effectively inhibit serine proteases without causing significant toxicity . At higher doses, 4-Ethylbenzenesulfonyl fluoride can lead to adverse effects, including toxicity and damage to tissues and organs. Threshold effects have been observed, where the compound’s inhibitory effects plateau at certain concentrations, indicating a limit to its efficacy.

Metabolic Pathways

4-Ethylbenzenesulfonyl fluoride is involved in various metabolic pathways, primarily through its interaction with serine proteases. These enzymes are crucial for the regulation of metabolic flux and metabolite levels . By inhibiting serine proteases, 4-Ethylbenzenesulfonyl fluoride can alter the balance of metabolic pathways, leading to changes in the levels of specific metabolites and overall metabolic activity.

Transport and Distribution

The transport and distribution of 4-Ethylbenzenesulfonyl fluoride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects . The localization and accumulation of 4-Ethylbenzenesulfonyl fluoride within specific tissues can impact its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-Ethylbenzenesulfonyl fluoride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s ability to inhibit serine proteases and affect cellular processes. Understanding the subcellular distribution of 4-Ethylbenzenesulfonyl fluoride is essential for optimizing its use in biochemical research.

Activité Biologique

Benzenesulfonyl fluoride, specifically the 4-ethyl derivative, is a chemical compound known for its significant biological activity, particularly as an inhibitor of serine proteases. This article delves into its mechanisms of action, biological applications, and relevant research findings.

- Molecular Formula : C₈H₉FNO₂S

- Molecular Weight : 201.23 g/mol

- Structure : The compound features a sulfonyl fluoride group that is crucial for its biological activity.

Benzenesulfonyl fluoride compounds, including the 4-ethyl variant, primarily act as irreversible inhibitors of serine proteases. The mechanism involves the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the active site of enzymes. This reaction permanently inactivates the enzyme, leading to significant effects in various biological processes:

-

Inhibition of Serine Proteases : The compound exhibits high specificity for enzymes such as:

- Chymotrypsin

- Trypsin

- Thrombin

- Kallikrein

- Plasmin

- Impact on Cholesterol Regulation : It has been shown to inhibit Site-1 protease (S1P), affecting sterol regulatory element-binding proteins (SREBP) crucial for lipid metabolism .

Biological Applications

Benzenesulfonyl fluoride, particularly in its 4-ethyl form, has numerous applications in biochemical research:

- Research Tool : Used extensively to study serine protease functions and their roles in physiological processes such as digestion and blood coagulation.

- Potential Therapeutic Uses : Investigated for its potential in treating conditions like Acute Respiratory Distress Syndrome (ARDS) by inhibiting human neutrophil elastase (hNE), with moderate inhibitory activity reported (IC50 = 35.2 μM) .

Case Study 1: Inhibition of Human Neutrophil Elastase (hNE)

A study focused on synthesizing benzenesulfonic acid derivatives evaluated their ability to inhibit hNE. The findings indicated that while most compounds exhibited low inhibition activities, the 4-ethyl derivative showed moderate inhibition, emphasizing the importance of structural elements like the amide moiety for enhanced binding and activity against hNE .

Case Study 2: Effects on NADPH Oxidase Activation

Another significant study demonstrated that AEBSF (4-(2-aminoethyl)-benzenesulfonyl fluoride) could prevent the activation of NADPH oxidase, which is essential for reactive oxygen species production in immune responses. This inhibition suggests potential applications in inflammatory diseases .

Summary of Biological Activities

Applications De Recherche Scientifique

Chemical Synthesis

A. Sulfonylation Reactions

Benzenesulfonyl fluorides, including 4-ethyl-, serve as key intermediates in the synthesis of sulfonamides and other sulfonyl-containing compounds. They are used to introduce sulfonyl groups into organic molecules, which can enhance their biological activity. For instance, the compound can react with amines to form sulfonamides, which are important in pharmaceuticals.

B. Fluorination Reagent

The compound is utilized as a fluorination reagent in dehydroxyfluorination reactions. It has been shown to convert alcohols into their corresponding fluorinated products efficiently when combined with bases or other fluoride sources. This application is crucial for developing fluorinated drugs, which often exhibit improved metabolic stability and bioactivity .

Biological Applications

A. Covalent Inhibitors

Recent studies have highlighted the use of benzenesulfonyl fluoride derivatives as covalent inhibitors for specific enzymes. For instance, a study demonstrated that a derivative of benzenesulfonyl fluoride could selectively inhibit human neutrophil elastase (hNE) with an IC50 value of 0.24 μM, showcasing its potential in therapeutic applications against diseases involving this enzyme .

B. Activity-Based Probes

The compound has been incorporated into activity-based probes (ABPs) for the identification and profiling of proteins. These probes facilitate the study of protein interactions and functions in biological systems, making them valuable tools in drug discovery and proteomics .

Case Studies

Propriétés

IUPAC Name |

4-ethylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTVOVMXBLLWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060017 | |

| Record name | Benzenesulfonyl fluoride, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-20-9 | |

| Record name | 4-Ethylbenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl fluoride, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl fluoride, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl fluoride, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-ethylbenzenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.